molecular formula C12H10ClFO2 B2672254 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287342-07-6

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2672254
CAS No.: 2287342-07-6
M. Wt: 240.66
InChI Key: GOQOAQJHJPLZAG-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural features, which include a highly strained bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)bicyclo[111]pentane-1-carboxylic acid typically involves the construction of the bicyclo[11One common method is the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the desired substituents.

Industrial Production Methods

For large-scale production, flow photochemical methods are often employed due to their efficiency and scalability. These methods allow for the rapid construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a single day . Subsequent transformations can be performed in batch processes to obtain the final product in multigram quantities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic framework provides a rigid and sterically demanding structure that can enhance binding affinity and selectivity. The presence of the chloro and fluoro substituents further modulates the electronic properties of the compound, influencing its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFO2/c13-7-2-1-3-8(14)9(7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQOAQJHJPLZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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